molecular formula C9H8FN3O3 B8770504 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro-

1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro-

Cat. No. B8770504
M. Wt: 225.18 g/mol
InChI Key: MYWQJEBBAUUJQV-UHFFFAOYSA-N
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Patent
US08758830B2

Procedure details

Tin chloride (674 mg, 3.55 mmol) was added to 5-ethoxy-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (160 mg, 0.711 mmol) in 6N HCl (5 mL) at about 0 to about 5° C., and then the reaction was stirred at 0 to about 5° C. for 2 hours. The solution was neutralized by addition of 6N NaOH and then extracted with CHCl3/IPA (3:1). The combined organic phases were dried over MgSO4 and concentrated to leave 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (120 mg, 86% yield) as a solid.
Name
Tin chloride
Quantity
674 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[CH2:6]([O:8][C:9]1[C:10]([F:21])=[C:11]2[C:17]([N+:18]([O-])=O)=[CH:16][NH:15][C:12]2=[N:13][CH:14]=1)[CH3:7].[OH-].[Na+]>Cl>[CH2:6]([O:8][C:9]1[C:10]([F:21])=[C:11]2[C:17]([NH2:18])=[CH:16][NH:15][C:12]2=[N:13][CH:14]=1)[CH3:7] |f:2.3|

Inputs

Step One
Name
Tin chloride
Quantity
674 mg
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
160 mg
Type
reactant
Smiles
C(C)OC=1C(=C2C(=NC1)NC=C2[N+](=O)[O-])F
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred at 0 to about 5° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3/IPA (3:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC=1C(=C2C(=NC1)NC=C2N)F
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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